molecular formula C₁₂H₁₂ClNO₂ B1145348 (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone CAS No. 1603124-99-7

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone

Cat. No.: B1145348
CAS No.: 1603124-99-7
M. Wt: 237.68
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone is a chemical compound used primarily as a building block in chemical synthesis. It has a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol. The compound features a combination of aromatic and heterocyclic structures, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone typically involves multi-component reactions. One common method is the reaction of 2-amino-4-chlorobenzaldehyde with 3,4-dihydro-2H-pyran under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale multi-component reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions often use reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Amino-4-chlorophenyl)(3,4-dihydro-2H-pyran-6-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinoline
  • 2-Amino-3-cyano-4-(2-chlorophenyl)-8-(2-chlorobenzylidene)-1,4,5,6,7,8-hexahydrobenzo[b]pyran

Properties

IUPAC Name

(2-amino-4-chlorophenyl)-(3,4-dihydro-2H-pyran-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-4-5-9(10(14)7-8)12(15)11-3-1-2-6-16-11/h3-5,7H,1-2,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYOQWNLABKHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)C(=O)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.